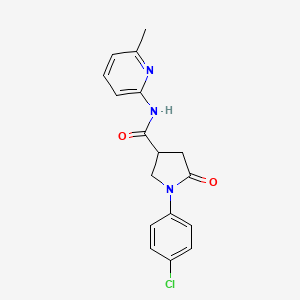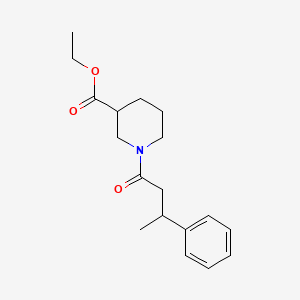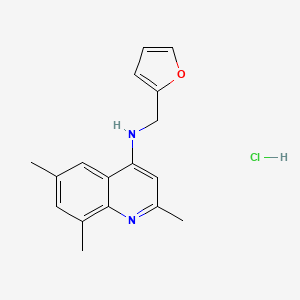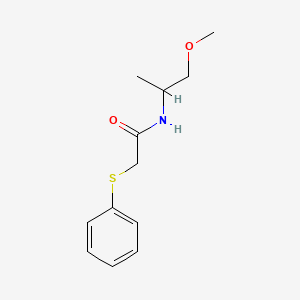METHANONE](/img/structure/B3976017.png)
[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Vue d'ensemble
Description
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 3-fluorophenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2-chloro-6-nitrophenyl and 3-fluorophenylmethanone groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects
Industry
In the industrial sector, 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-5-2-6-15(22(24)25)16(14)20-7-9-21(10-8-20)17(23)12-3-1-4-13(19)11-12/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGAIPVROBCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(4-METHYLPHENYL)PROPANAMIDE](/img/structure/B3975940.png)


![Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione](/img/structure/B3975968.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)

![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide](/img/structure/B3975990.png)


![[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B3976001.png)
![1-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B3976003.png)
![1-[Bis(2-methylpropyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride](/img/structure/B3976012.png)
